Pyrrolidine, 1-(2-methyl-1-propenyl)-

Beschreibung

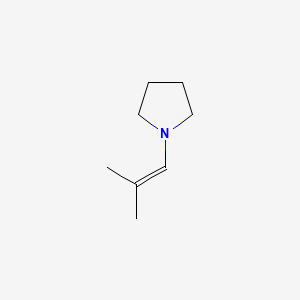

Pyrrolidine (B122466), 1-(2-methyl-1-propenyl)-, also known as isobutyraldehyde (B47883) pyrrolidine enamine, is a specific type of enamine derived from the condensation of pyrrolidine and isobutyraldehyde. nist.gov As a cyclic secondary amine, pyrrolidine is a foundational structure in a vast array of natural and synthetic compounds. wikipedia.org Its derivatives are integral to the synthesis of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net The subject compound serves as a clear example of how the structural features of pyrrolidine are leveraged to create reactive intermediates for organic synthesis.

Chemical Identity of Pyrrolidine, 1-(2-methyl-1-propenyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.2114 g·mol⁻¹ |

| CAS Registry Number | 2403-57-8 |

| IUPAC Name | 1-(2-methylprop-1-en-1-yl)pyrrolidine |

Data sourced from NIST Chemistry WebBook and PubChem. nist.govnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methylprop-1-enyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-8(2)7-9-5-3-4-6-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXNHQZTZQFBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN1CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178775 | |

| Record name | Pyrrolidine, 1-(2-methyl-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-57-8 | |

| Record name | Pyrrolidine, 1-(2-methyl-1-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(2-methyl-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity of Pyrrolidine, 1 2 Methyl 1 Propenyl

Enamine Tautomerism and Isomerization Pathways

Enamines exist in equilibrium with their corresponding imine tautomers, a process central to their reactivity. This tautomerism, often catalyzed by acid or base, involves proton transfer events that can lead to different isomeric forms. nih.gov

The initial step in many acid-catalyzed reactions of enamines is protonation. This can occur at two primary sites: the nitrogen atom or the β-carbon atom of the enamine double bond. Protonation on the nitrogen atom is typically a rapid and reversible process, leading to the formation of an enaminium ion. researchgate.net Conversely, protonation at the β-carbon is often the rate-determining step, yielding an iminium ion. researchgate.net The regioselectivity of this protonation is influenced by both electronic and steric factors. Theoretical studies on model enamines using electrostatic molecular potentials help in understanding the relative proton affinities of the nitrogen versus the carbon atom. researchgate.net Hydrolysis experiments using deuterated acids have been employed to probe the site of protonation. For instance, studies on the hydrolysis of the pyrrolidine (B122466) enamine of 2-methylcyclohexanone (B44802) with deuterioacetic acid showed that deuterium (B1214612) incorporation occurs primarily at the C-6 position, indicating that C-protonation is a key pathway in the formation of the ketone. sci-hub.se

Following C-protonation, an iminium salt is formed. This species is a powerful electrophile and exists in a dynamic equilibrium with the enamine. researchgate.netnih.gov The formation of the iminium ion is crucial as it activates the molecule for reaction with nucleophiles. This equilibrium is fundamental to organocatalytic cycles where secondary amines like pyrrolidine are used as catalysts. The enamine is the active nucleophilic species, while the iminium ion is the activated electrophilic form, allowing for a range of transformations. nih.gov

Nucleophilic Character and Electrophilic Interactions

The defining characteristic of Pyrrolidine, 1-(2-methyl-1-propenyl)- is the nucleophilicity of its β-carbon. The lone pair of electrons on the pyrrolidine nitrogen atom participates in resonance, increasing the electron density on the β-carbon and making it susceptible to attack by electrophiles.

Enamines are effective nucleophiles in conjugate addition reactions, also known as Michael additions. masterorganicchemistry.com They readily add to electron-deficient alkenes such as α,β-unsaturated carbonyl compounds and nitroalkenes. masterorganicchemistry.comwikipedia.org The reaction of secondary amines with conjugated carbonyls can lead to 3-aminocarbonyl compounds. wikipedia.org The mechanism involves the nucleophilic attack of the enamine's β-carbon on the β-carbon of the Michael acceptor. masterorganicchemistry.com This forms a new carbon-carbon bond and generates a new enolate or nitronate intermediate, which is then protonated to give the final product. masterorganicchemistry.comwikipedia.org

Mechanistic investigations into the amine-catalyzed Michael addition of aldehydes to nitroalkenes have revealed a complex pathway. researchgate.net The reaction proceeds through the formation of an enamine from the aldehyde and the amine catalyst. This enamine then attacks the nitroalkene to form a zwitterionic intermediate, which can be in equilibrium with a cyclobutane (B1203170) structure. researchgate.net Protonation of the nitronate anion in the zwitterion leads to an iminium ion, which is subsequently hydrolyzed to furnish the final product and regenerate the amine catalyst. researchgate.net The choice of the amine component, such as pyrrolidine, is critical and can influence both the reaction rate and stereoselectivity. researchgate.net

Table 1: Key Intermediates in Enamine-Catalyzed Michael Addition to Nitroalkenes researchgate.net

| Intermediate | Description | Role in Mechanism |

| Enamine | Formed from aldehyde and secondary amine catalyst. | The active nucleophile that initiates the C-C bond formation. |

| Zwitterion | Formed after the enamine attacks the nitroalkene. | Key intermediate resulting from the nucleophilic addition. |

| Cyclobutane | In equilibrium with the zwitterionic intermediate. | Can act as an off-cycle 'reservoir' of the catalyst and substrate. |

| Iminium Ion | Formed upon protonation of the zwitterionic intermediate. | The precursor to the final product upon hydrolysis. |

Beyond conjugate additions, Pyrrolidine, 1-(2-methyl-1-propenyl)- reacts with a variety of other electrophiles. Its reaction with simple aldehydes and ketones is the basis of the Stork enamine alkylation and acylation reactions. The double bond of the enamine can also react with electrophiles such as halogens. evitachem.com A systematic study of the reactions of cyclopentadiene (B3395910) with α,β-unsaturated carbonyl compounds, catalyzed by pyrrolidine, demonstrated a competition between 1,4-addition (Michael attack) and 1,2-addition to the carbonyl group. nih.gov The reaction outcome depends on the substitution pattern of the enone. Similarly, reactions with electrophiles like phenyl isocyanate have been shown to attack the nucleophilic carbon of the enamine. rsc.org

Elucidation of Reaction Mechanisms

The mechanisms of reactions involving enamines are often elucidated through a combination of experimental and computational methods. Kinetic studies, isotopic labeling, and the isolation or spectroscopic detection of intermediates provide crucial insights.

For example, deuteration experiments have been instrumental in understanding enamine reactivity. The hydrolysis of the pyrrolidine enamine of 2-methylcyclohexanone using a deuterated acid-water mixture led to the formation of deuterated ketones. sci-hub.se Analysis of the deuterium incorporation sites by infrared and NMR spectroscopy revealed that the reaction proceeds through specific enamine isomers and is subject to stereoelectronic control. sci-hub.se Such studies help to map the precise pathway of protonation and hydrolysis.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for mapping the potential energy surfaces of these reactions. nih.govrsc.org These calculations can determine the relative energies of reactants, transition states, and intermediates, providing a quantitative understanding of reaction barriers and pathways. nih.govrsc.org For instance, in a one-pot synthesis of pyrrolidinedione derivatives that involves a Michael addition, DFT calculations have been used to determine the energy barriers for each step, including the initial C-C bond formation, subsequent rearrangement, and final cyclization. rsc.org These computational models can clarify the role of catalysts and solvent molecules in the reaction mechanism. nih.gov

Table 2: Methods for Mechanistic Elucidation of Enamine Reactions

| Method | Application | Insights Gained | Reference |

| Isotopic Labeling (e.g., Deuterium) | Tracing the path of atoms during a reaction. | Determining the site of protonation (C vs. N), understanding stereoelectronic control in hydrolysis. | sci-hub.se |

| In situ NMR Analysis | Direct observation of reaction mixtures over time. | Identification and characterization of transient intermediates like zwitterions and cyclobutanes. | researchgate.net |

| Computational Chemistry (DFT) | Calculating the energy of molecules and transition states. | Mapping reaction pathways, determining activation energy barriers, understanding catalyst effects. | nih.govrsc.org |

| Kinetic Studies | Measuring reaction rates under different conditions. | Determining rate laws, identifying rate-determining steps, understanding the influence of catalysts and reagents. | nih.gov |

Transition State Analysis in Stereoselective Transformations

The stereoselectivity observed in reactions involving enamines like Pyrrolidine, 1-(2-methyl-1-propenyl)- is rationalized by analyzing the transition states of the rate-determining steps. Computational methods, particularly density functional theory (DFT), have become instrumental in elucidating the geometries and relative energies of these transient structures. capes.gov.br

In a typical stereoselective transformation, such as an alkylation or an aldol (B89426) reaction, the enamine can be attacked by an electrophile from two different faces (pro-R or pro-S). The preferred pathway is the one that proceeds through the lowest energy transition state. The energy of these transition states is dictated by a combination of steric and stereoelectronic factors.

For enamines derived from α-branched aldehydes, the transition state's geometry is significantly influenced by allylic strain. To achieve optimal overlap between the nitrogen lone pair and the double bond's π-system, the pyrrolidine ring adopts a specific conformation. This conformation, in turn, creates a sterically biased environment around the nucleophilic carbon.

Computational studies on analogous systems, such as the alkylation of chiral piperidine (B6355638) enamines, have utilized DFT calculations (B3LYP/6–31G(d)) to model these interactions. nih.gov These studies reveal that the lowest energy transition states are those that minimize steric clashes between the incoming electrophile and the bulky groups on the amine. For Pyrrolidine, 1-(2-methyl-1-propenyl)-, the approach of an electrophile would be directed to the less hindered face of the enamine double bond. The transition state leading to the major product is lower in energy due to the minimization of non-bonded interactions. nih.gov

For instance, in the alkylation of an enamine with an alkyl halide, the transition state involves the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-halogen bond. The geometry of this transition state is influenced by the size of the electrophile and the substituents on the enamine. Twist-chair or boat-like conformations are often invoked to explain the observed stereochemistry, where the electrophile approaches from the sterically most accessible trajectory. nih.gov

Table 1: Factors Influencing Transition State Energy in Enamine Reactions

| Factor | Description | Impact on Stereoselectivity |

| Allylic Strain (A1,3 Strain) | Steric repulsion between a substituent on one end of a double bond and a substituent on the allylic carbon at the other end. | Dictates the preferred conformation of the enamine, creating a biased steric environment for the approaching electrophile. nih.gov |

| Torsional Strain | Strain caused by eclipsing interactions between bonds on adjacent atoms. | Influences the geometry of the transition state, favoring staggered arrangements to lower the overall energy. |

| Stereoelectronic Effects | Orbital overlap requirements, such as the need for the nitrogen lone pair to be pseudoaxial for maximum conjugation with the π-system. | Ensures the enamine is sufficiently nucleophilic and influences the trajectory of the electrophile's approach. |

| Nature of Electrophile | The size and reactivity of the incoming electrophilic species. | Larger electrophiles will experience greater steric hindrance, amplifying the energy difference between diastereomeric transition states and enhancing selectivity. |

This table is generated based on established principles of stereochemistry and conformational analysis in enamine chemistry.

Understanding Regioselectivity and Stereoselectivity in Enamine-Mediated Reactions

The reactions of Pyrrolidine, 1-(2-methyl-1-propenyl)- are characterized by questions of both regioselectivity (where the reaction occurs) and stereoselectivity (the three-dimensional arrangement of the product).

Regioselectivity:

Enamines possess two nucleophilic sites: the α-carbon and the nitrogen atom. Alkylation, for instance, can potentially lead to C-alkylation or N-alkylation. However, for Pyrrolidine, 1-(2-methyl-1-propenyl)-, C-alkylation is the kinetically favored and synthetically useful pathway. The initial product of C-alkylation is an iminium salt, which is then hydrolyzed to yield the final α-alkylated aldehyde. While N-alkylation can occur, it is often reversible, whereas C-alkylation is typically irreversible.

The structure of the enamine itself is a product of regioselective deprotonation. The formation of Pyrrolidine, 1-(2-methyl-1-propenyl)- from isobutyraldehyde (B47883) and pyrrolidine involves the selective removal of a proton from the α-carbon.

Stereoselectivity:

The formation of the enamine can result in geometric isomers, specifically the (E)- and (Z)-isomers. studymind.co.uk The geometry of the double bond is critical as it dictates the spatial relationship of the substituents and, consequently, the facial bias during a reaction. For enamines derived from acyclic α-substituted aldehydes, the (E)-isomer is generally more stable due to reduced steric interactions. mdma.ch However, the isomer ratio can be influenced by the specific amine used. mdma.ch

In subsequent reactions, the stereochemical outcome is determined by the direction of electrophilic attack on the enamine double bond. This facial selectivity is governed by the steric environment created by the pyrrolidine ring and the methyl groups of the propenyl fragment. The electrophile will preferentially attack from the less sterically hindered face. In many cases involving pyrrolidine enamines, the puckered conformation of the five-membered ring effectively blocks one face of the double bond, leading to high levels of stereoselectivity. mdma.ch

The degree of stereoselectivity is often linked to the "product-like" nature of the transition state. mdma.ch When there is significant rehybridization of the α-carbon in the transition state, steric interactions that will be present in the product become more pronounced, leading to a greater energy difference between the diastereomeric transition states and, therefore, higher selectivity. mdma.ch

Table 2: Summary of Selectivity in Reactions of Pyrrolidine, 1-(2-methyl-1-propenyl)-

| Selectivity Type | Controlling Factors | Predominant Outcome |

| Regioselectivity | Kinetic vs. Thermodynamic Control, Reversibility of N-alkylation | C-alkylation to form an iminium salt intermediate. |

| Stereoselectivity (Facial) | Steric hindrance from the pyrrolidine ring and alkyl groups, allylic strain. | Attack of the electrophile occurs on the less sterically encumbered face of the enamine. |

| Stereoselectivity (E/Z Isomerism) | Minimization of steric strain between substituents around the double bond. | The (E)-enamine isomer is typically favored, though this can depend on formation conditions. mdma.ch |

This table synthesizes general principles of enamine reactivity as applied to the specific structure of Pyrrolidine, 1-(2-methyl-1-propenyl)-.

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Intermediate

As a highly reactive and versatile synthetic intermediate, 1-(2-methyl-1-propenyl)pyrrolidine is instrumental in forming new carbon-carbon bonds. Its utility stems from the electronic nature of enamines, where the nitrogen atom's lone pair of electrons engages in resonance with the double bond, thereby increasing the electron density and nucleophilicity of the α-carbon. This activation allows for reactions with a variety of electrophiles, making it a cornerstone in modern synthetic methodologies. nist.gov

Construction of Cyclohexenone Derivatives

A classic and significant application of enamines, including 1-(2-methyl-1-propenyl)pyrrolidine, is in the synthesis of cyclohexenone derivatives. This transformation is famously achieved through the Stork enamine alkylation, a method that involves the reaction of an enamine with an α,β-unsaturated ketone.

The reaction proceeds in two main stages: a Michael addition followed by an intramolecular aldol (B89426) condensation. Initially, the enamine attacks the β-carbon of an α,β-unsaturated ketone, forming a new carbon-carbon bond and a zwitterionic intermediate. This is followed by proton transfer to generate a new enamine or enolate. Subsequent intramolecular aldol condensation, driven by the proximity of the reacting groups, leads to the formation of a six-membered ring. Finally, elimination of the pyrrolidine (B122466) moiety and a molecule of water yields the cyclohexenone derivative. The use of 1-(2-methyl-1-propenyl)pyrrolidine specifically introduces a gem-dimethyl group at the 4-position of the resulting cyclohexenone ring, a structural motif present in numerous natural products and biologically active compounds.

| Reagent | Product | Key Transformation |

| 1-(2-Methyl-1-propenyl)pyrrolidine | 4,4-Dimethylcyclohexenone derivatives | Stork Enamine Alkylation |

| α,β-Unsaturated Ketone | Michael Addition/Aldol Condensation |

Synthesis of Complex Heterocyclic Systems

The reactivity of 1-(2-methyl-1-propenyl)pyrrolidine extends to the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry and natural product synthesis.

Pyrrolizines: While direct synthesis of pyrrolizines using 1-(2-methyl-1-propenyl)pyrrolidine is not extensively documented, the underlying principles of enamine chemistry are applicable. The synthesis of pyrrolizidine (B1209537) alkaloids and related structures often involves the formation of pyrrolidine rings as key intermediates. nih.gov Enamine-based strategies can be employed to construct substituted pyrrolidines that can then be further elaborated into the bicyclic pyrrolizine core.

Spiro[pyrrolidine-3,3′-oxindoles]: The spiro[pyrrolidine-3,3′-oxindole] scaffold is a core structure in many biologically active alkaloids. nih.govresearchgate.netrsc.orgresearchgate.net Synthetic strategies towards these complex molecules often involve the construction of the pyrrolidine ring onto a pre-existing oxindole (B195798) core. researchgate.netresearchgate.net One of the key methods for this is the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. enamine.net Although not a direct application of 1-(2-methyl-1-propenyl)pyrrolidine as the enamine, the synthesis of substituted pyrrolidines is a central theme. enamine.net The versatility of the pyrrolidine ring, which can be derived from various synthetic routes including those involving enamines, is crucial for accessing these spirocyclic systems. enamine.netorganic-chemistry.org For instance, the synthesis of spiro[pyrrolidine-3,3′-oxindole] derivatives has been achieved through Pictet-Spengler reactions followed by oxidative ring contraction. researchgate.net

Derivatization Strategies for Functionalized Pyrrolidines

The pyrrolidine scaffold is a privileged structure in drug discovery. enamine.net Derivatization of this core allows for the exploration of chemical space and the optimization of pharmacological properties.

Introduction of Chiral Centers and Enantioselective Synthesis

The synthesis of enantiomerically pure pyrrolidines is of paramount importance for the development of chiral drugs. chemrxiv.orgnih.gov While 1-(2-methyl-1-propenyl)pyrrolidine itself is achiral, its reactions can be guided by chiral auxiliaries or catalysts to introduce stereocenters with high enantioselectivity. york.ac.uk For instance, asymmetric hydroamination of alkenes catalyzed by chiral Brønsted acids represents a powerful method for producing chiral pyrrolidines. chemrxiv.org Furthermore, asymmetric allylic alkylation reactions can be employed to create quaternary stereocenters which can then be transformed into 2,2-disubstituted pyrrolidines. nih.gov

| Method | Outcome |

| Asymmetric hydroamination of alkenes | Enantioselective synthesis of chiral pyrrolidines |

| Asymmetric allylic alkylation | Formation of quaternary stereocenters |

Late-Stage Functionalization of Pyrrolidine Scaffolds

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This strategy is highly valuable in medicinal chemistry for the rapid generation of analog libraries. The pyrrolidine ring, once formed, can be subjected to various C-H functionalization reactions to introduce new substituents. researchgate.net Reductive [3+2] cycloaddition reactions of amides can provide access to highly substituted pyrrolidines in a one-pot process, offering a pathway for late-stage diversification. acs.org

Catalysis: Pyrrolidine, 1 2 Methyl 1 Propenyl and Its Analogs in Catalytic Transformations

Enamine Organocatalysis

Enamine catalysis is a powerful strategy in organic synthesis that utilizes the transient formation of an enamine from a secondary amine catalyst, such as pyrrolidine (B122466), and a carbonyl compound. This process enhances the nucleophilicity of the α-carbon of the carbonyl compound, enabling it to participate in a variety of carbon-carbon bond-forming reactions.

Pyrrolidine-based organocatalysts are highly effective in a range of asymmetric transformations, including the Aldol (B89426), Michael, and Mannich reactions. nih.govillinois.edu These reactions are fundamental for the construction of complex molecular architectures with a high degree of stereocontrol.

The asymmetric Aldol reaction , which forms a new carbon-carbon bond and up to two new stereocenters, is efficiently catalyzed by proline and its derivatives. youtube.com The reaction between a ketone and an aldehyde proceeds through an enamine intermediate, with the chiral pyrrolidine catalyst directing the facial attack on the aldehyde, leading to high enantioselectivity. youtube.com For instance, L-proline has been shown to catalyze intermolecular aldol reactions with significant enantioselectivities. nih.govnih.gov The use of pyrrolidine-based catalysts has been extended to the aldol reaction of various ketones, including cyclic and aliphatic ketones, with aromatic and aliphatic aldehydes. researchgate.netresearchgate.net

The asymmetric Michael addition of ketones or aldehydes to nitroolefins is another key application. acs.org Chiral pyrrolidine derivatives have demonstrated high enantioselectivity in these reactions, leading to the formation of valuable γ-nitro ketones. acs.orgacs.org These products can be further transformed into other useful synthetic intermediates, such as pyrrolidines. acs.org The catalyst's structure, particularly the substituents on the pyrrolidine ring, plays a crucial role in determining the stereochemical outcome of the reaction. nih.gov

The asymmetric Mannich reaction , a three-component reaction involving a ketone, an aldehyde, and an amine, provides direct access to β-amino carbonyl compounds. nih.gov Proline-catalyzed direct asymmetric Mannich reactions have been developed with excellent enantio-, diastereo-, regio-, and chemoselectivities. nih.gov The mechanism involves the formation of an enamine from the ketone and proline, which then attacks an in situ-formed imine. illinois.edulibretexts.org The stereoselectivity is controlled by the formation of a well-organized transition state involving hydrogen bonding between the proline's carboxylic acid group and the imine. libretexts.org

Table 1: Performance of Pyrrolidine-Based Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Aldol Reaction | L-proline | Ketones, Aldehydes | High | up to >99 | - | youtube.com |

| Michael Addition | Chiral Pyrrolidine-Triazole Conjugates | Cyclohexanone, Nitrostyrenes | up to 100 | up to 96 | syn/anti up to 99:1 | acs.org |

| Mannich Reaction | (S)-Proline | Propionaldehyde, Ethyl glyoxylate/p-methoxyaniline imine | - | >99 | syn/anti 3:1 to 19:1 | libretexts.org |

| Aldol Reaction | (S)-2-(Pyrrolidinylmethyl)pyrrolidine | Triketone | up to 98 | up to 96 | - | researchgate.net |

The quest for more efficient and selective organocatalysts has driven the design and synthesis of a vast number of chiral pyrrolidine derivatives. nih.gov A key strategy involves the modification of the pyrrolidine scaffold to fine-tune its steric and electronic properties. mdpi.com

One successful approach is the introduction of bulky substituents at the C2 position of the pyrrolidine ring. nih.gov This steric hindrance helps to create a well-defined chiral environment around the active site, leading to higher enantioselectivity by effectively shielding one face of the enamine intermediate. nih.govmdpi.com For example, diarylprolinol silyl (B83357) ethers, developed by Jørgensen and Hayashi, are highly effective organocatalysts for the asymmetric functionalization of aldehydes. nih.govnih.gov

"Click" chemistry has emerged as a powerful tool for the rapid synthesis of libraries of organocatalysts with diverse structures. acs.org This modular approach allows for the efficient assembly of pyrrolidine-triazole conjugates, which have shown great promise in asymmetric Michael additions. acs.org By varying the components "clicked" together, researchers can quickly screen for catalysts with optimal activity and selectivity for a specific transformation. acs.org

Bifunctional organocatalysts, which possess both a nucleophilic/basic site (the pyrrolidine nitrogen) and an acidic or hydrogen-bond donor site, have also been extensively developed. acs.org These catalysts can activate both the nucleophile (via enamine formation) and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity. mdpi.comacs.org Examples include prolinamides and catalysts incorporating squaramide or thiourea (B124793) moieties. mdpi.comresearchgate.net

Table 2: Examples of Designed Chiral Pyrrolidine-Based Organocatalysts

| Catalyst Type | Design Feature | Application | Reference |

|---|---|---|---|

| Diarylprolinol Silyl Ethers | Bulky diarylmethylsilyl group at C2 | Asymmetric functionalization of aldehydes | nih.govnih.gov |

| Pyrrolidine-Triazole Conjugates | Modular synthesis via "click" chemistry | Asymmetric Michael addition | acs.org |

| Bifunctional Prolinamides | Hydrogen-bond donor group | Asymmetric Aldol, Michael, and Mannich reactions | mdpi.com |

| Spiro-pyrrolidine Silyl Ether | Spirocyclic scaffold for rigidity | Asymmetric Michael addition | rsc.org |

Metal-Catalyzed Reactions Involving Pyrrolidine Derivatives

In addition to their role in organocatalysis, pyrrolidine derivatives are also crucial ligands in a variety of metal-catalyzed reactions. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chirality of the pyrrolidine backbone can effectively transfer stereochemical information to the products of the reaction.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and pyrrolidine-based ligands have been instrumental in the development of asymmetric versions of these transformations. In palladium-catalyzed asymmetric allylic alkylation (AAA) , chiral pyrrolidine-containing ligands create a chiral environment around the palladium center, enabling the enantioselective formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed hydroamination of alkenes is another important transformation where pyrrolidine derivatives have been employed. For example, an enantioselective palladium(II)-catalyzed intramolecular hydroamination of alkenyl sulfonamides has been developed to synthesize chiral pyrrolidines. thieme-connect.com This reaction proceeds with high enantio- and diastereoselectivity, highlighting the effectiveness of the chiral ligand in controlling the stereochemical outcome. thieme-connect.com Similarly, palladium-catalyzed hydroarylation of pyrrolines provides access to 3-aryl pyrrolidines, which are valuable motifs in medicinal chemistry. nih.gov

Titanium and rhodium catalysts have also been utilized in the synthesis of pyrrolidine rings. Titanium-catalyzed formal [3+2] cycloadditions of N-acylaziridines and alkenes provide a redox-neutral pathway to pyrrolidines from readily available starting materials. organic-chemistry.org Furthermore, titanium(IV) chloride has been shown to catalyze the stereoselective cyclization of alkylidene oxindoles with 5-methoxyoxazoles to produce spiro[3,3′-oxindole-1-pyrrolines] in high yield and diastereoselectivity. acs.orgacs.org

Rhodium-catalyzed reactions offer another avenue for pyrrolidine synthesis. For instance, the rhodium-catalyzed reaction of primary amines with ethylene (B1197577) and syngas can selectively produce N-propylamines, which can be precursors for pyrrolidine synthesis. researchgate.net Rhodium catalysts have also been employed in the cyclization of unsaturated amines to form pyrrolidines and pyrrolidinones. acs.org Additionally, a rhodium-catalyzed O-insertion/rearrangement reaction between N-functionalized 2-pyrrolidinones and α-silyl α-diazoacetates has been developed to synthesize novel pyrrolidine-substituted acrylic esters. rsc.orgrsc.org

The structure of the pyrrolidine-based ligand has a profound impact on both the regioselectivity and stereoselectivity of metal-catalyzed reactions. In palladium-catalyzed allylic alkylation, the choice of ligand can dictate which terminus of the π-allyl intermediate is attacked by the nucleophile.

The stereoselectivity of these reactions is largely governed by the chiral environment created by the ligand around the metal center. nih.gov The substituents on the pyrrolidine ring can create steric hindrance that directs the incoming nucleophile to a specific face of the substrate, leading to the preferential formation of one enantiomer. nih.gov For example, in the palladium-catalyzed hydroamination mentioned earlier, the use of a chiral i-PrQuinox ligand resulted in excellent enantio- and diastereoselectivities. thieme-connect.com Similarly, in titanium-catalyzed cyclizations, the use of a chiral scandium(III)–indapybox complex can lead to enantioenriched spirooxindole-1-pyrrolines and even induce a reversal of diastereoselectivity compared to the uncatalyzed or achiral Lewis acid-catalyzed reaction. acs.orgacs.org

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of Pyrrolidine (B122466), 1-(2-methyl-1-propenyl)- in solution.

The ¹H and ¹³C NMR spectra of Pyrrolidine, 1-(2-methyl-1-propenyl)- exhibit characteristic signals that confirm its enamine structure. The chemical environment of each proton and carbon atom influences its resonance frequency (chemical shift), and through-bond interactions between neighboring protons result in signal splitting (coupling constants).

In ¹H NMR, the vinylic proton (=CH-) typically appears as a singlet in the olefinic region. The two methyl groups attached to the double bond are expected to be nearly equivalent, giving rise to a single, intense signal. The protons of the pyrrolidine ring appear as multiplets, with those adjacent to the nitrogen atom (α-protons) shifted further downfield compared to the more distant β-protons due to the electron-withdrawing effect of the nitrogen.

In ¹³C NMR, the two carbons of the C=C double bond are readily identified in the downfield region. The carbon atom bonded to the nitrogen (C-1 of the propenyl group) resonates at a significantly different chemical shift than the terminal carbon bearing the two methyl groups. The signals for the pyrrolidine ring carbons and the methyl carbons appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrrolidine, 1-(2-methyl-1-propenyl)- (Note: Exact values can vary based on solvent and experimental conditions. This table represents typical ranges for enamine structures.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinylic Proton (-CH=) | 4.0 - 5.0 | 95 - 110 |

| Vinylic Carbon (-C =C(CH₃)₂) | N/A | 135 - 145 |

| Methyl Protons (-CH₃) | 1.5 - 1.8 | 20 - 25 |

| Methyl Carbons (-C H₃) | N/A | 20 - 25 |

| α-Pyrrolidine Protons (-NCH₂) | 2.8 - 3.2 | 45 - 55 |

| α-Pyrrolidine Carbons (-NC H₂) | N/A | 45 - 55 |

| β-Pyrrolidine Protons (-CH₂CH₂N) | 1.7 - 2.0 | 22 - 28 |

| β-Pyrrolidine Carbons (-C H₂CH₂N) | N/A | 22 - 28 |

While 1D NMR provides primary structural data, advanced 2D NMR techniques are essential for definitive assignments and for probing the molecule's conformation and dynamic properties. acs.orgyoutube.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY experiments would show correlations between coupled protons, for instance, between the α- and β-protons within the pyrrolidine ring.

HSQC directly correlates each proton signal with the carbon to which it is attached, confirming the assignments made in the 1D spectra. acs.org

HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for confirming the connection of the pyrrolidine ring to the 2-methyl-1-propenyl group, for example, by showing a correlation between the α-protons of the pyrrolidine ring and the vinylic carbons. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is vital for determining the preferred conformation (e.g., s-trans or s-cis) around the N-C(vinyl) bond. acs.orgacs.org

Dynamic NMR (DNMR): Enamines can exhibit dynamic behavior, such as restricted rotation around the N-C(vinyl) bond due to its partial double-bond character. libretexts.org DNMR studies, which involve recording spectra at different temperatures, can be used to measure the energy barrier for this rotation. At low temperatures, separate signals for different conformers might be observed, which coalesce into averaged signals as the temperature is raised and the rate of interconversion increases. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of Pyrrolidine, 1-(2-methyl-1-propenyl)- and for obtaining structural information through the analysis of its fragmentation patterns. The compound has a molecular formula of C₈H₁₅N and a molecular weight of approximately 125.21 g/mol . nist.govnist.gov

GC-MS is a hyphenated technique ideal for analyzing volatile compounds like Pyrrolidine, 1-(2-methyl-1-propenyl)-. In this method, the sample is first passed through a gas chromatograph, which separates the components of the mixture. The retention time—the time it takes for the compound to pass through the GC column—is a characteristic property that helps in its identification and in assessing the purity of the sample. who.int

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process forms a molecular ion ([M]⁺) and a series of fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. docbrown.info For Pyrrolidine, 1-(2-methyl-1-propenyl)-, the molecular ion peak would be observed at m/z 125. Key fragmentation pathways for enamines often involve cleavage of the bond alpha to the nitrogen atom. researchgate.netwvu.edu

Table 2: Expected Key Fragment Ions in the EI-Mass Spectrum of Pyrrolidine, 1-(2-methyl-1-propenyl)-

| m/z | Proposed Fragment Ion | Description |

| 125 | [C₈H₁₅N]⁺ | Molecular Ion (Parent Peak) |

| 110 | [C₇H₁₂N]⁺ | Loss of a methyl radical (-CH₃) |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the vinyl group, formation of N-vinylpyrrolidine ion |

| 70 | [C₄H₈N]⁺ | Pyrrolidinium ion, loss of the isobutenyl group |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). wvu.edunih.gov This precision allows for the determination of the exact elemental composition of the molecule. For Pyrrolidine, 1-(2-methyl-1-propenyl)-, the calculated exact mass for the molecular formula C₈H₁₅N is 125.1204 Da. HRMS can measure this mass with sufficient accuracy to distinguish it from other compounds that might have the same nominal mass (e.g., C₇H₁₁NO, nominal mass 125). wvu.edu This makes HRMS an invaluable tool for confirming the identity of the compound without ambiguity.

Other Spectroscopic Methods

In addition to NMR and MS, other spectroscopic techniques provide complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. For Pyrrolidine, 1-(2-methyl-1-propenyl)-, the IR spectrum would show characteristic absorption bands. A strong band around 1650-1600 cm⁻¹ is indicative of the C=C stretching vibration of the enamine double bond. The C-N stretching vibration typically appears in the 1340-1250 cm⁻¹ region. The absence of a strong N-H stretching band (around 3300-3500 cm⁻¹) confirms the formation of a tertiary amine derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Enamines possess a conjugated π-system (N-C=C), which gives rise to electronic transitions that absorb light in the UV region. Pyrrolidine, 1-(2-methyl-1-propenyl)- is expected to exhibit a characteristic absorption maximum (λ_max) in the 220-240 nm range. nist.gov This property can be useful for quantitative analysis using a calibration curve.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the percentage of light transmitted against the wavenumber (in cm⁻¹) of the radiation, revealing the molecule's unique absorption pattern.

For the compound Pyrrolidine, 1-(2-methyl-1-propenyl)- , which is an enamine, the IR spectrum is expected to display characteristic absorption bands corresponding to its key structural features: the carbon-carbon double bond (C=C) of the vinyl group, the carbon-nitrogen (C-N) bond of the tertiary amine, and the various carbon-hydrogen (C-H) bonds of the pyrrolidine ring and the propenyl substituent.

Key expected absorption bands for Pyrrolidine, 1-(2-methyl-1-propenyl)- include:

C-H Stretching: The spectrum will show C-H stretching vibrations in the 2800–3000 cm⁻¹ region, which are typical for sp³ hybridized carbons found in the pyrrolidine ring and the methyl groups. libretexts.org Additionally, a weaker band may appear slightly above 3000 cm⁻¹ due to the C-H stretch of the sp² hybridized carbon in the propenyl group. libretexts.org

C=C Stretching: A crucial absorption for identifying the enamine structure is the C=C double bond stretch. In enamines, this band is typically observed in the range of 1650–1600 cm⁻¹. nih.gov This absorption is a key indicator of the propenyl group's presence and its electronic conjugation with the nitrogen atom.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic tertiary amines, such as the one in this compound, typically gives rise to a medium to weak absorption band in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Absence of N-H Bands: A significant feature in the spectrum of this tertiary amine is the complete absence of N-H stretching bands, which would typically appear around 3300-3500 cm⁻¹. orgchemboulder.comopenstax.org This absence confirms the tertiary nature of the nitrogen atom within the pyrrolidine ring, which is fully substituted and has no attached hydrogen.

Table 1: Expected Characteristic IR Absorption Bands for Pyrrolidine, 1-(2-methyl-1-propenyl)-

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| >3000 | =C-H (Alkenyl) | Stretch | Medium-Weak |

| 2850-3000 | C-H (Alkyl) | Stretch | Strong |

| 1600-1650 | C=C (Enamine) | Stretch | Medium |

| 1350-1470 | C-H (Alkyl) | Bend | Medium |

| 1020-1250 | C-N (Tertiary Amine) | Stretch | Medium-Weak |

Photoelectron Spectroscopy (PES) for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is an advanced analytical technique that provides fundamental insights into the electronic structure of molecules by measuring the binding energies of their electrons. wikipedia.org The process involves irradiating a sample with high-energy photons, typically from ultraviolet (UPS) or X-ray (XPS) sources, causing the ejection of electrons. libretexts.org By analyzing the kinetic energy of these ejected photoelectrons, the ionization energy—the energy required to remove an electron from a specific molecular orbital—can be determined. pnnl.gov

For Pyrrolidine, 1-(2-methyl-1-propenyl)- , gas-phase ion energetics data provides crucial information about its electronic properties. The ionization energy (IE) is a key parameter obtained from PES, which corresponds to the energy required to remove the most loosely bound electron, typically from the Highest Occupied Molecular Orbital (HOMO). rsc.org

Research findings from the National Institute of Standards and Technology (NIST) have determined the ionization energy for this compound. This value reflects the energy of the HOMO, which in an enamine like Pyrrolidine, 1-(2-methyl-1-propenyl)- , is understood to be a combination of the nitrogen lone pair and the π-electrons of the carbon-carbon double bond. Studies on enamines have shown that their ionization energies are generally lower than those of corresponding tertiary amines due to this p-π conjugation, which raises the energy of the HOMO and makes the electron easier to remove. rsc.org

Table 2: Ionization Energy of Pyrrolidine, 1-(2-methyl-1-propenyl)-

| Compound | Ionization Energy (eV) | Method |

| Pyrrolidine, 1-(2-methyl-1-propenyl)- | 7.49 ± 0.05 | Electron Impact (EI) |

Data sourced from the NIST Chemistry WebBook. orgchemboulder.com

This ionization energy value is fundamental for understanding the molecule's reactivity, particularly its behavior as a nucleophile in chemical reactions. The relatively low ionization energy confirms the high energy of the HOMO, which is characteristic of electron-rich enamines.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. beilstein-journals.orgnih.gov These calculations allow for the detailed examination of reaction mechanisms, including the identification of intermediates and transition states. beilstein-journals.orgnih.gov While specific, detailed reaction pathway elucidations for Pyrrolidine (B122466), 1-(2-methyl-1-propenyl)- are not extensively documented in dedicated studies, the well-established principles of enamine reactivity, such as alkylation and Michael additions, can be thoroughly investigated using these computational tools. masterorganicchemistry.com

Energy Profiles and Transition State Determination

The elucidation of a reaction mechanism involves calculating the energy of the system along the reaction coordinate. This process identifies stable intermediates and the high-energy transition states that connect them. researchgate.net For a typical reaction of an enamine, such as the reaction with an electrophile, computational methods can determine the activation energies (the energy barrier of the transition state) for competing pathways. masterorganicchemistry.com

For instance, in amine-catalyzed aldol (B89426) reactions involving enamine intermediates, DFT calculations (e.g., at the B3LYP/6-31G* level of theory) have been used to model the transition states. nih.gov These studies reveal that the activation energies are significantly influenced by factors such as the nature of the amine (primary vs. secondary) and the stabilization of charge in the transition state. nih.gov A hypothetical energy profile for the reaction of Pyrrolidine, 1-(2-methyl-1-propenyl)- would involve locating the transition state structure for the C-C bond-forming step. The Gibbs free energy of activation (ΔG‡) calculated from this structure would determine the theoretical rate of the reaction. beilstein-journals.org

Illustrative Energy Profile Data for a Generic Enamine Reaction: This table is illustrative and shows the type of data generated in such studies; it is not specific to Pyrrolidine, 1-(2-methyl-1-propenyl)-.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Enamine + Electrophile) | 0.0 | 0.0 |

| Transition State (TS1) | +15.2 | +22.5 |

| Intermediate | -5.4 | -3.1 |

| Transition State (TS2) | +10.8 | +18.0 |

| Products | -12.7 | -10.5 |

| Data is hypothetical and for illustrative purposes. |

Theoretical Predictions of Regio- and Stereoselectivity

Computational chemistry is a key tool for predicting the selectivity of organic reactions. rsc.org For enamines derived from unsymmetrical ketones, regioselectivity (attack at the more or less substituted α-carbon) is a critical question. Similarly, reactions with chiral electrophiles or the use of chiral catalysts raise questions of stereoselectivity. rsc.org

Theoretical studies have shown that the regio- and stereoselectivity in Michael additions of pyrrolidine-derived enamines are not necessarily governed by the thermodynamic stability of the enamine conformers alone. researchgate.net Instead, the selectivity is determined by the relative energy barriers of the different possible transition states. researchgate.netresearchgate.net By calculating the energies of all possible transition state structures (e.g., for attack on the Re or Si face of an electrophile), the model can predict the major product. researchgate.net For Pyrrolidine, 1-(2-methyl-1-propenyl)-, which is derived from an aldehyde, regioselectivity is not an issue, but stereoselectivity in reactions with chiral partners would be amenable to this type of computational prediction. rsc.org

Molecular Modeling and Conformational Analysis

The three-dimensional shape and conformational flexibility of a molecule are crucial to its reactivity. Molecular modeling techniques are used to explore the potential energy surface of a single molecule to identify its stable conformers. researchgate.net For Pyrrolidine, 1-(2-methyl-1-propenyl)-, a key conformational question involves the orientation around the N-C(alkene) bond, leading to s-cis and s-trans conformers, as well as the puckering of the pyrrolidine ring. researchgate.net

A rigorous computational study on a series of pyrrolidine enamines using DFT validated against high-accuracy coupled cluster theory has shown that multiple conformers can be significantly populated at equilibrium. researchgate.net The study demonstrated that for both aldehyde- and ketone-derived enamines, the s-cis and s-trans conformers can be very close in energy, challenging the assumption that one is always dominant. researchgate.net This finding is critical, as it suggests that any high-level analysis of reactivity must consider the potential involvement of several different ground-state conformers. researchgate.net

Conformational Analysis of Structurally Similar Pyrrolidine Enamines: This table is based on data for enamines derived from propanal and butanal, which are structurally related to the isobutyraldehyde-derived target compound. The data illustrates the small energy differences between conformers. Adapted from Ref. researchgate.net.

| Enamine Derivative | Conformer | Relative Electronic Energy (ΔE in kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Propanal-pyrrolidine | s-trans (puckered down) | 0.00 | 45 |

| Propanal-pyrrolidine | s-trans (puckered up) | 0.05 | 41 |

| Propanal-pyrrolidine | s-cis (puckered down) | 1.05 | 7 |

| Propanal-pyrrolidine | s-cis (puckered up) | 1.07 | 7 |

| Butanal-pyrrolidine | s-trans (puckered down) | 0.00 | 59 |

| Butanal-pyrrolidine | s-trans (puckered up) | 0.44 | 28 |

| Butanal-pyrrolidine | s-cis (puckered down) | 1.50 | 4 |

| Butanal-pyrrolidine | s-cis (puckered up) | 1.62 | 3 |

Structure-Reactivity Relationship Investigations via Computational Methods

Computational methods can establish quantitative structure-activity relationships (QSAR) and more general structure-reactivity relationships by correlating calculated molecular properties with observed chemical behavior. nih.govnih.gov For enamines, key properties influencing reactivity include the energy of the Highest Occupied Molecular Orbital (HOMO), which correlates with nucleophilicity, and the charge distribution. arabjchem.org

Future Research Directions and Emerging Perspectives

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of enamines involves the condensation of a secondary amine, such as pyrrolidine (B122466), with an aldehyde or ketone. vanderbilt.edu For Pyrrolidine, 1-(2-methyl-1-propenyl)-, this would involve the reaction of pyrrolidine with isobutyraldehyde (B47883). While effective, future research is geared towards developing more efficient, atom-economical, and sustainable synthetic methods, particularly for sterically hindered enamines.

One emerging area is the development of novel catalytic systems that can operate under milder conditions and with greater efficiency. For instance, new methods for the synthesis of hindered tertiary amines, which share structural similarities with highly substituted enamines, are being explored using metal-free reductive amination procedures. researchgate.netnih.gov These methods often employ organocatalysts and transfer hydrogenation, which could be adapted for enamine synthesis.

Another promising direction is the synthesis of hindered aldehyde enamines from unconventional starting materials like epoxides. Research has shown that hindered lithium amides can react with terminal epoxides to produce aldehyde enamines through a previously unrecognized reaction pathway. acs.org This method has the potential to generate highly substituted enamines that may be difficult to access through traditional condensation reactions. Further investigation into the scope and limitations of this reaction could lead to more efficient routes to compounds like Pyrrolidine, 1-(2-methyl-1-propenyl)-.

| Synthetic Approach | Starting Materials | Key Features | Potential Advantages |

| Traditional Condensation | Pyrrolidine, Isobutyraldehyde | Acid or base catalysis | Well-established, straightforward |

| Reductive Amination Analogs | Isobutyraldehyde, Pyrrolidine | Metal-free catalysts, transfer hydrogenation | Milder conditions, improved sustainability researchgate.netnih.gov |

| From Epoxides | Hindered lithium amides, Isobutylene oxide | Novel reaction pathway | Access to highly hindered enamines acs.org |

| One-Pot Tandem Reactions | Simple precursors | Multiple transformations in a single vessel | Increased efficiency, reduced waste nih.gov |

Expansion of Catalytic Scope and Selectivity

Pyrrolidine-based enamines are well-established as key intermediates in organocatalysis, particularly in asymmetric synthesis. nih.gov The chiral environment provided by substituted pyrrolidines can induce high levels of stereoselectivity in a variety of reactions. Future research in this area will likely focus on expanding the catalytic scope of enamines like Pyrrolidine, 1-(2-methyl-1-propenyl)- and improving their selectivity in new and challenging transformations.

One area of focus is the development of new organocatalytic reactions. While enamines have been successfully employed in aldol (B89426), Michael, and Mannich reactions, their potential in other types of transformations is still being explored. nih.gov For example, the use of enamines in conjugate additions to a wider range of electron-deficient alkenes could lead to the synthesis of complex molecules with high enantiopurity.

Improving the regio- and stereoselectivity of existing enamine-catalyzed reactions is another important research direction. Computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly powerful tools for understanding the transition states of these reactions. By gaining a deeper understanding of the factors that control selectivity, researchers can design more effective catalysts and reaction conditions. For instance, rigorous conformational analysis of pyrrolidine enamines is being used to understand the origins of regio- and stereoselectivity in Michael additions.

The development of bifunctional organocatalysts, where the enamine moiety works in concert with another catalytic group, is also a promising area. These catalysts can activate both the nucleophile and the electrophile, leading to enhanced reactivity and selectivity. nih.gov Research into novel catalyst scaffolds that incorporate the 1-(2-methyl-1-propenyl)pyrrolidine unit could lead to breakthroughs in this area.

| Reaction Type | Electrophile | Desired Outcome | Future Research Focus |

| Aldol Reaction | Aldehydes, Ketones | Enantioselective C-C bond formation | Use of novel bifunctional catalysts nih.gov |

| Michael Addition | α,β-Unsaturated compounds | Enantioselective conjugate addition | Expansion to new acceptor substrates |

| Mannich Reaction | Imines | Enantioselective synthesis of β-amino carbonyls | Development of more efficient catalysts |

| [4+2] Cycloadditions | Dienes | Diastereo- and enantioselective synthesis of cyclohexenes | Exploration of novel dienophiles and dienes nih.gov |

Exploration in Materials Science and Polymer Chemistry

The application of amines and their derivatives in materials science and polymer chemistry is a well-established field. numberanalytics.com Amines are used in the synthesis of a variety of polymers, including polyamides, polyimides, and polyurethanes. numberanalytics.com However, the specific use of enamines like Pyrrolidine, 1-(2-methyl-1-propenyl)- in these areas is a more nascent field of research with significant potential.

One potential application is in the development of novel monomers for polymerization. The vinyl group in 1-(2-methyl-1-propenyl)pyrrolidine could potentially undergo polymerization or copolymerization with other monomers to create polymers with unique properties. For example, research has been conducted on the polymerization of methyl methacrylate (B99206) using a pyrrolidine-containing initiator. researchgate.net The incorporation of the pyrrolidine moiety into a polymer backbone could influence its solubility, thermal stability, and mechanical properties.

Enamines could also be used as modifiers for existing polymers. The nucleophilic nature of the enamine could allow it to react with functional groups on a polymer chain, leading to new materials with tailored properties. This could be particularly useful in the development of functional coatings, adhesives, and composites.

Furthermore, the pyrrolidine ring itself is a component of various biologically active molecules and materials. nih.gov For example, derivatives of pyrrolidin-2-one have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. rsc.org While not a direct application of Pyrrolidine, 1-(2-methyl-1-propenyl)-, it highlights the potential for pyrrolidine-containing compounds to interact with biological macromolecules, an area that could be explored in the context of biomaterials. The development of superabsorbent hydrogels based on polysaccharides and acrylic acid derivatives also points to the broader utility of related structures in biomedical applications. ptfarm.pl

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automated synthesis and flow chemistry is revolutionizing the way chemical reactions are performed, offering advantages in terms of efficiency, safety, and scalability. researchgate.netgoflow.at The application of these technologies to the synthesis and use of Pyrrolidine, 1-(2-methyl-1-propenyl)- and other enamines is a key area for future research.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is particularly well-suited for the synthesis of enamines. researchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. nih.gov Furthermore, the in-situ generation and use of reactive intermediates like enamines can be readily achieved in flow, minimizing their decomposition and improving safety. Continuous flow systems have been successfully used to access secondary amines through biocatalytic cascades, demonstrating the potential for complex multi-step syntheses. nih.govd-nb.info

Automated synthesis platforms, which can perform multiple reactions in parallel, are invaluable for high-throughput screening of catalysts and reaction conditions. enamine.denih.govyoutube.com This is particularly relevant for the development of new catalytic applications of Pyrrolidine, 1-(2-methyl-1-propenyl)-. By rapidly screening a large number of catalysts and reaction parameters, researchers can quickly identify the optimal conditions for a desired transformation. nih.gov The combination of automated synthesis with computational modeling can further accelerate the discovery of new catalysts and reactions. youtube.com

The development of integrated flow and automation systems for the synthesis and application of enamines will be a major focus of future research. These systems could enable the on-demand synthesis of a wide range of enamine derivatives and their immediate use in subsequent reactions, streamlining the drug discovery and materials development process. beilstein-journals.org

| Methodology | Key Advantages | Application to Pyrrolidine, 1-(2-methyl-1-propenyl)- |

| Flow Chemistry | Precise control, improved safety, scalability | Efficient and safe synthesis, in-situ generation and use researchgate.netnih.gov |

| Automated Synthesis | High-throughput screening, rapid optimization | Discovery of new catalytic applications, optimization of reaction conditions enamine.denih.gov |

| Integrated Systems | On-demand synthesis, streamlined workflows | Rapid synthesis of enamine libraries, integrated synthesis and screening beilstein-journals.org |

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-methyl-1-propenyl)pyrrolidine?

A common method involves nucleophilic substitution or condensation reactions. For example, a dialkylamine (e.g., pyrrolidine) can react with a halogenated or activated alkene derivative (e.g., 2-methyl-1-propenyl halide) in polar aprotic solvents like DMF, using potassium carbonate as a base. The reaction is typically monitored by TLC, followed by extraction, washing, and solvent removal under reduced pressure .

Q. Which analytical techniques are critical for characterizing pyrrolidine derivatives?

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR are essential for confirming substituent positions and stereochemistry. For example, distinct δ values for pyrrolidine protons (e.g., 3.30–3.33 ppm for C2H) and aromatic protons (if present) help verify substitution patterns .

- X-ray Diffraction (XRD): Used to resolve crystal structures and refine unit cell parameters, particularly for novel derivatives .

Q. How are antimicrobial activities of pyrrolidine derivatives evaluated?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria are standard. For example, derivatives with pyrrolidine moieties have shown MIC values ranging from 75 µg/mL to 150 µg/mL, depending on substituent electronic properties .

Advanced Research Questions

Q. How can stereochemical diversity be achieved in pyrrolidine synthesis?

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides enables enantioselective construction of pyrrolidine rings. Chiral ligands or catalysts (e.g., Cu(I)/bisphosphine complexes) induce stereochemical control, yielding products with >90% enantiomeric excess (ee) .

Q. What computational strategies optimize pyrrolidine-based drug candidates?

- CoMFA/CoMSIA: 3D-QSAR models identify favorable electrostatic and steric fields. For instance, electron-donating groups at the 3rd position of pyrrolidine enhance DPP-4 inhibitory activity, while electron-withdrawing groups are preferred at the 4th/5th positions .

- Molecular Docking: Predicts binding modes by simulating interactions between pyrrolidine derivatives and target proteins (e.g., RAGE inhibitors form hydrogen bonds with Arg48 via the pyrrolidine nitrogen) .

Q. How are unknown pyrrolidine alkaloids identified in complex matrices?

UPLC/Q-TOF-MS with Mass Spectral Networking: Combines high-resolution mass spectrometry and characteristic fragmentation patterns (e.g., pyrrolidine ring cleavage at m/z 70) to annotate novel alkaloids in plant extracts. Fast data-directed acquisition (Fast-DDA) improves sensitivity .

Q. How can conflicting bioactivity data between studies be resolved?

- Statistical Validation: Use multivariate analysis (e.g., PCA) to assess variability in experimental conditions or biological replicates.

- Mechanistic Replication: Repeat assays under controlled parameters (e.g., fixed MIC protocols) to isolate structural or methodological factors. Contradictions in MIC values may arise from differences in bacterial strains or solvent systems .

Q. What strategies enable functionalization of pyrrolidine rings in complex natural product synthesis?

- Annulation Reactions: Steroidal azadienes react with pyrrolidine derivatives under microwave irradiation to form pentacyclic or hexacyclic products via diastereoselective pathways .

- Radical Synthons: α-functionalization of pyrrolidine (C-2) with benzylic coupling partners enables access to hybrid marine metabolites (e.g., dragocins) .

Methodological Notes

- Stereochemical Analysis: SCXD (single-crystal X-ray diffraction) and DFT calculations resolve conformational ambiguities, such as pseudo-axial vs. pseudo-equatorial arrangements of substituents .

- Data-Independent MS/MS: Electron Transfer Dissociation (ETD) complements CID for sequencing proline-rich peptides, leveraging pyrrolidine’s resistance to N-terminal cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.